3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester
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Overview
Description
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic ester group, which makes it a valuable reagent for forming carbon-carbon bonds under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and degradation .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: The compound can undergo protodeboronation under acidic or basic conditions, leading to the formation of the corresponding aryl compound.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aryl Compounds: Formed through protodeboronation.
Scientific Research Applications
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Material Science: Used in the synthesis of advanced materials, including polymers and electronic materials.
Biological Research: Employed in the synthesis of biologically active molecules and probes for studying biological systems.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another commonly used boronic ester in Suzuki-Miyaura coupling.
4-Methylphenylboronic Acid Pinacol Ester: Similar structure but lacks the chloro and methylthio substituents.
Uniqueness
3-Chloro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is unique due to its specific substituents, which can influence the reactivity and selectivity of the compound in various reactions. The presence of the chloro and methylthio groups can provide additional sites for functionalization and can affect the electronic properties of the compound .
Properties
IUPAC Name |
2-(3-chloro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGJTGLLKFNTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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